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Introduction: The Principle of Polydiacetylene (PDA)
Biosensors
Polydiacetylene (PDA) materials have emerged as a versatile platform for the development of

rapid, label-free biosensors.[1][2] These conjugated polymers exhibit unique chromic

properties, undergoing a distinct color change from blue to red, and a transition from a non-

fluorescent to a fluorescent state in response to external stimuli.[3][4][5] This optical transition

is the core of the sensing mechanism.

The process begins with the self-assembly of diacetylene (DA) monomers, which are

amphiphilic molecules, into organized structures like vesicles or liposomes in an aqueous

solution.[3][6] Subsequent photopolymerization, typically using 254 nm UV light, cross-links the

monomers to form the blue-phase PDA polymer.[7][8] The conjugated ene-yne backbone of this

blue phase is responsible for its characteristic absorption at approximately 640 nm.[5][6]

When the PDA surface is disturbed by an external event, such as the binding of a target virus

to a functionalized receptor, mechanical stress is induced on the polymer backbone.[9] This

stress perturbs the π-conjugated system, leading to a conformational change and a transition

to the red phase, which absorbs at around 540-550 nm.[3][10] This blue-to-red color shift is

easily observable by the naked eye, making PDA sensors suitable for point-of-care diagnostics.
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[10][11] Simultaneously, the red phase exhibits fluorescence, providing a secondary, often

more sensitive, mode of detection.[6][12]

Applications in Virus Detection
PDA-based biosensors have been successfully developed for the detection of a range of

clinically relevant viruses. By functionalizing the PDA vesicles with specific biorecognition

elements—such as antibodies, peptides, or sialic acid residues—high selectivity for the target

virus is achieved.[1][13]

Influenza Virus (H1N1, H5N1): Early work demonstrated the detection of influenza virus by

functionalizing PDA vesicles with sialic acid, which binds to the hemagglutinin (HA) protein

on the virus surface.[4][13] More recent developments have utilized specific antibodies and

peptides for enhanced selectivity and sensitivity, achieving detection limits comparable to

RT-PCR.[14][15]

SARS-CoV-2: The demand for rapid testing during the COVID-19 pandemic spurred the

development of PDA-based sensors for SARS-CoV-2.[11] These sensors are typically

functionalized with antibodies that target the SARS-CoV-2 spike protein and have been

fabricated into practical formats like paper strips for use with artificial saliva samples.[11][16]

Hepatitis B Virus (HBV): PDA biosensors can detect the Hepatitis B surface antigen (HBsAg)

with high sensitivity.[6] Dual-mode detection, utilizing both colorimetric and fluorometric

readouts, has shown that fluorescence-based detection can be up to 10 times more sensitive

than colorimetric methods for HBsAg.[6][12]

Quantitative Performance Data
The performance of PDA-based biosensors for virus detection is summarized in the table

below, highlighting their sensitivity across various targets and formats.
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Target
Analyte

Biorecognit
ion Element

Detection
Method

Limit of
Detection
(LOD)

Response
Time

Reference(s
)

SARS-CoV-2

Spike Protein
Antibody

Colorimetric

(Paper Strip)
1 - 100 ng/mL 4 hours [11]

Hepatitis B

Surface

Antigen

(HBsAg)

Antibody Fluorometric 0.1 ng/mL Not Specified [6][12]

Hepatitis B

Surface

Antigen

(HBsAg)

Antibody Colorimetric 1 ng/mL Not Specified [6][12]

H5N1

Influenza

Virus

Monoclonal

Antibody
Colorimetric

0.53 copies/

µL
20 minutes [15][17]

H1N1

Influenza

Virus

Peptide Colorimetric 10^5 PFU/mL Not Specified [9]

Detailed Experimental Protocols
Protocol 1: Preparation of PDA Vesicles via Solvent
Injection
This protocol describes the formation of PDA vesicles using the solvent injection method, a

common and straightforward technique.[3][18]

Materials:

10,12-Pentacosadiynoic acid (PCDA) monomer

Ethanol or Chloroform (spectroscopic grade)
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Deionized (DI) water

Stir plate and stir bar

Glass vials

Syringe and needle

Procedure:

Prepare a 2 mg/mL solution of PCDA monomer in ethanol.

Heat 15 mL of DI water in a glass vial to a temperature 5-10°C above the melting

temperature of the PCDA. Place the vial on a stir plate and stir vigorously.

Slowly inject 500 µL of the PCDA/ethanol solution into the heated, stirring water. A cloudy

suspension should form as the vesicles self-assemble.

Continue to stir the solution vigorously for approximately 1 hour as it cools to room

temperature.

For vesicle stabilization, refrigerate the solution at 4°C overnight.[3]

To induce polymerization, expose the vesicle solution to 254 nm UV light (e.g., using a

handheld UV lamp or a crosslinker) with an energy of approximately 1 mW/cm².

Polymerization is complete when the solution turns a deep, vibrant blue color. This typically

takes 5-15 minutes, depending on the UV source intensity and distance.

Store the blue PDA vesicle solution at 4°C, protected from light.

Protocol 2: Functionalization of PDA Vesicles with
Antibodies
This protocol details the covalent conjugation of antibodies to the PDA vesicle surface using 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

chemistry.[13][19]
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Materials:

Blue PDA vesicle solution (from Protocol 4.1)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Target-specific antibody (e.g., anti-Spike protein antibody)

Phosphate-Buffered Saline (PBS), pH 7.4

Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

Transfer 1 mL of the PDA vesicle solution to a microcentrifuge tube.

Add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively, from freshly

prepared stock solutions in MES buffer.

Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate

the carboxylic acid head groups of the PCDA.

Remove excess EDC and NHS by washing the vesicles. Add 1 mL of MES buffer to the

activated vesicle solution and centrifuge using a centrifugal filter unit until the original volume

is reached. Repeat this washing step twice.

Resuspend the activated PDA vesicles in 1 mL of PBS (pH 7.4).

Add the target-specific antibody to the activated vesicle solution at a final concentration of

50-100 µg/mL.

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end

rotation to allow for amide bond formation.
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Quench any remaining active NHS esters by adding a small amount of a primary amine-

containing buffer (e.g., Tris buffer) or ethanolamine.

Purify the antibody-conjugated PDA vesicles from unconjugated antibodies using centrifugal

filtration, washing three times with PBS.

Resuspend the final functionalized PDA vesicles in PBS and store at 4°C.

Protocol 3: Fabrication of a Paper-Based PDA Sensor
This protocol describes how to create a simple, portable paper-based sensor strip for virus

detection.[11]

Materials:

Antibody-functionalized PDA vesicles (from Protocol 4.2)

Polyvinylidene fluoride (PVDF) membrane sheet

Scissors or craft punch

Microplate or petri dish

Oven or incubator

Procedure:

Cut the PVDF membrane into small, uniform strips or circles (e.g., 5 mm diameter).

Place the PVDF strips into the wells of a microplate or a petri dish.

Add 50-100 µL of the functionalized PDA vesicle solution onto each PVDF strip, ensuring the

surface is fully covered.

Allow the solution to evaporate and immobilize the vesicles onto the membrane. This can be

done by leaving the plate at room temperature overnight or by incubating at a slightly

elevated temperature (e.g., 37°C) for a few hours until completely dry.

The resulting paper strips should have a uniform blue color.
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Store the fabricated sensor strips in a dry, dark container at room temperature.

Protocol 4: General Virus Detection Assay
Procedure:

Prepare serial dilutions of the virus sample in an appropriate buffer (e.g., PBS or artificial

saliva).[11]

For Solution-Based Assay: Add 50 µL of the functionalized PDA vesicle solution to the wells

of a 96-well plate. Add 50 µL of the virus sample (or control) to each well.

For Paper-Based Assay: Place a sensor strip (from Protocol 4.3) in a well and add 50-100 µL

of the virus sample.

Incubate the reaction for a predetermined time (e.g., 20 minutes to 4 hours) at a specified

temperature (e.g., 25°C or 37°C).[11][15]

Data Acquisition:

Colorimetric: Observe the color change by eye. For quantitative analysis, measure the

absorbance spectrum (400-700 nm) using a plate reader or spectrophotometer. The

colorimetric response (CR%) can be calculated using the formula: CR% = [(PB₀ - PBᵢ) /

PB₀] * 100, where PB = A₆₄₀ₙₘ / (A₆₄₀ₙₘ + A₅₅₀ₙₘ). PB₀ is the value for the control (no

virus), and PBᵢ is the value for the virus sample.

Fluorometric: Measure the fluorescence emission (typically ~560-650 nm) with an

excitation wavelength of ~540 nm using a fluorometer.

Visualizing the Mechanisms and Workflows
The following diagrams illustrate the core concepts and procedures involved in PDA-based

virus detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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